5-ethoxy-5H-pyrimidin-2-imine
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Overview
Description
5-Ethoxy-5H-pyrimidin-2-imine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-5H-pyrimidin-2-imine typically involves the reaction of ethoxyamine with a suitable pyrimidine precursor. One common method involves the condensation of ethoxyamine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-5H-pyrimidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethoxy-5H-pyrimidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-ethoxy-5H-pyrimidin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-5H-pyrimidin-2-imine: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethyl-5H-pyrimidin-2-imine: Similar structure but with an ethyl group instead of an ethoxy group.
5-Propoxy-5H-pyrimidin-2-imine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-5H-pyrimidin-2-imine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-ethoxy-5H-pyrimidin-2-imine |
InChI |
InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-5,7H,2H2,1H3 |
InChI Key |
XAVRKENDNOTYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=NC(=N)N=C1 |
Origin of Product |
United States |
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